molecular formula C16H14N4O4S B10998915 ethyl 2-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

ethyl 2-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B10998915
M. Wt: 358.4 g/mol
InChI Key: IDQIOGTVXDEUJT-UHFFFAOYSA-N
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Description

Ethyl 2-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It contains a thiazole ring, a phthalazinone moiety, and an ester functional group

Preparation Methods

The synthesis of ethyl 2-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting α-haloketones with thiourea under basic conditions.

    Introduction of the phthalazinone moiety: This step involves the acylation of the thiazole derivative with phthalazinone using reagents such as acetic anhydride or acetyl chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Ethyl 2-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles like amines or thiols can replace the halogen atoms.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

Ethyl 2-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for the construction of heterocyclic compounds.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 2-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s thiazole ring can interact with active sites of enzymes, while the phthalazinone moiety can enhance binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Ethyl 2-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate can be compared with other similar compounds such as:

    This compound derivatives: These compounds may have different substituents on the thiazole or phthalazinone rings, leading to variations in their chemical and biological properties.

    Thiazole-based compounds: Other thiazole derivatives may lack the phthalazinone moiety, resulting in different reactivity and applications.

    Phthalazinone-based compounds: Compounds with the phthalazinone moiety but different heterocyclic rings can exhibit distinct pharmacological profiles.

The uniqueness of this compound lies in its combination of the thiazole and phthalazinone structures, which confer specific chemical reactivity and potential biological activity.

Properties

Molecular Formula

C16H14N4O4S

Molecular Weight

358.4 g/mol

IUPAC Name

ethyl 2-[[2-(1-oxophthalazin-2-yl)acetyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C16H14N4O4S/c1-2-24-15(23)12-9-25-16(18-12)19-13(21)8-20-14(22)11-6-4-3-5-10(11)7-17-20/h3-7,9H,2,8H2,1H3,(H,18,19,21)

InChI Key

IDQIOGTVXDEUJT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)CN2C(=O)C3=CC=CC=C3C=N2

Origin of Product

United States

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